molecular formula C13H9Cl2NO3 B2798428 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene CAS No. 924862-19-1

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene

Cat. No.: B2798428
CAS No.: 924862-19-1
M. Wt: 298.12
InChI Key: JDAFIFMYRSXODN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene is a specialized organic compound that serves as a versatile chemical intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring reactive chloromethyl and nitro groups on a diphenyl ether scaffold, makes it a valuable precursor for the synthesis of more complex molecules. This compound is primarily recognized as a key intermediate in the synthetic pathway of certain benzamide derivatives, which have been investigated for their biological activity. Researchers utilize this chemical as a building block to develop and explore new compounds with potential pharmacological properties. The presence of the chloromethyl group allows for further functionalization through nucleophilic substitution reactions, enabling the attachment of various amine and other functional groups to create targeted libraries for drug discovery. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-8-9-7-11(16(17)18)3-6-13(9)19-12-4-1-10(15)2-5-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAFIFMYRSXODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene typically involves the chloromethylation of 1-(4-chlorophenoxy)-4-nitrobenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives like azides or thiocyanates.

    Reduction: Formation of 2-(Aminomethyl)-1-(4-chlorophenoxy)-4-nitrobenzene.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving chlorophenoxy compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Positional Isomerism

  • Same molecular formula (C₁₃H₉Cl₂NO₃) but distinct reactivity due to altered electronic effects from nitro positioning .

Halogen Variation

  • 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene (CAS: 443882-99-3): Replaces the 4-chlorophenoxy group with a 3-fluorobenzyloxy moiety. Molecular formula: C₁₃H₈ClFNO₃. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Functional Group Modifications

  • (4-Chlorophenyl) 4-nitrobenzoate (CAS: 1262005-91-3): Substitutes the ether linkage with an ester group. Molecular formula: C₁₃H₈ClNO₄.

Physicochemical Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents
2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene 1465136-36-0 C₁₃H₉Cl₂NO₃ 298.12 Chloromethyl, 4-Cl-phenoxy, 4-NO₂
4-Chloro-1-[2-(chloromethyl)phenoxy]-2-nitrobenzene N/A C₁₃H₉Cl₂NO₃ 298.12 Chloromethyl, 2-Cl-phenoxy, 2-NO₂
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene 1443981-94-9 C₉H₁₀ClNO₂ 199.64 1-Cl-ethyl, methyl, 4-NO₂
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene 1799-97-9 C₁₄H₉ClF₃NO₃ 343.67 4-Cl-3-Me-phenoxy, 2-NO₂, 4-CF₃

Key Observations :

  • The chlorophenoxy and nitro groups increase molecular weight and lipophilicity compared to simpler analogues like 4-chloronitrobenzene (C₆H₄ClNO₂, 157.55 g/mol) .
  • Trifluoromethyl substitution (e.g., in CAS 1799-97-9) significantly raises molar mass and introduces strong electron-withdrawing effects .

Biological Activity

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a chloromethyl group, a chlorophenoxy moiety, and a nitro group. The presence of these functional groups suggests potential interactions with biological systems, particularly through enzyme inhibition and redox reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Redox Reactions : The nitro group may participate in redox reactions that affect cellular oxidative stress pathways, leading to alterations in cellular function.

Enzyme Interaction

Research indicates that many chlorobenzenes and nitrobenzenes exhibit biological activity by interacting with various enzymes and receptors. Specifically, studies have shown that compounds with similar structures can inhibit enzyme activity, suggesting that this compound may have similar effects.

Metabolism and Toxicity

In vivo studies have shown that related compounds can produce significant metabolic changes. For instance, 1-chloro-4-nitrobenzene has been reported to induce DNA breaks in cultured rat hepatocytes and various organs in mice . This raises concerns about the potential toxicological effects of this compound, particularly regarding its metabolic pathways and resultant toxicity.

Health Effects

Acute exposure to similar compounds has been associated with various health effects including skin irritation, respiratory issues, and potential long-term carcinogenic effects. Specifically, high levels of exposure can lead to methemoglobinemia, which affects oxygen transport in the blood . Although specific data on this compound is sparse, caution is advised given the known effects of structurally related compounds.

Data Table: Summary of Biological Activity

CompoundAssay TypeResult
This compoundNot directly testedPotential for enzyme inhibition
4-ChloromethylbiphenylSalmonella/microsome assayPositive response
Benzyl ChlorideDNA repair assayPositive response
1-Chloro-4-nitrobenzeneDNA break assayInduced breaks in liver cells

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene?

Methodological Answer: A two-step approach is typically employed:

Nitrobenzene Functionalization : React 4-chlorophenol with 2-chloromethyl-4-nitrobenzene under alkaline conditions (e.g., K₂CO₃ in DMSO) to form the ether linkage via nucleophilic aromatic substitution.

Chloromethylation : Introduce the chloromethyl group using chlorinating agents like SOCl₂ or PCl₃ under anhydrous conditions.
Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Reference : Similar protocols for nitrobenzene derivatives are detailed in (amide synthesis) and (chlorinated nitrobenzene synthesis) .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Expect splitting patterns for nitro (deshielded ~δ8.2 ppm) and chlorophenoxy groups (δ6.8–7.4 ppm).
    • Chloromethyl group : A singlet for -CH₂Cl (~δ4.5 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 296 (M⁺) and fragment ions (e.g., loss of Cl or NO₂ groups).
  • UV-Vis : Strong absorption at ~270–300 nm due to nitro-aromatic conjugation.
    Reference : and highlight similar characterization workflows for nitrobenzamide analogs .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s crystal structure?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) at low temperatures (e.g., 100 K) to minimize thermal motion.
  • SHELX Refinement :
    • SHELXL : Refine anisotropic displacement parameters for non-H atoms.
    • Hydrogen Placement : Place H atoms geometrically (riding model) or via difference Fourier maps.
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factors (R₁ < 5%).
    Reference : (SHELX principles) and (crystallographic data for a nitrobenzene derivative) .

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* basis set).
  • Electrostatic Potential Maps : Identify electron-deficient sites (nitro group) and nucleophilic attack regions (chloromethyl group).
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) using the SMD continuum model.
    Reference : ’s bond-angle data and ’s structural refinement principles support computational validations .

Q. How can researchers address contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to detect side products (e.g., di-chlorinated byproducts or nitro-group reduction).
  • Isotopic Labeling : Track chlorination efficiency using ³⁶Cl-labeled reagents.
  • Crystallographic Validation : Compare experimental XRD data with computational predictions to confirm structural consistency.
    Reference : highlights nomenclature challenges that may lead to misassigned peaks .

Handling and Stability

Q. What precautions are critical for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in amber vials at 4°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis.
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) monitored via HPLC.
    Reference : specifies storage protocols for nitroaromatic analogs .

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